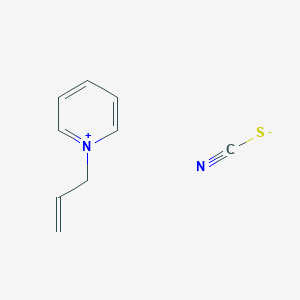
1-(Prop-2-en-1-yl)pyridin-1-ium thiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Prop-2-en-1-yl)pyridin-1-ium thiocyanate is a chemical compound that belongs to the class of pyridinium salts. This compound is characterized by the presence of a prop-2-en-1-yl group attached to the nitrogen atom of the pyridinium ring, along with a thiocyanate anion. Pyridinium salts are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science.
准备方法
The synthesis of 1-(Prop-2-en-1-yl)pyridin-1-ium thiocyanate can be achieved through various synthetic routes. One common method involves the reaction of pyridine with prop-2-en-1-yl bromide in the presence of a base, followed by the addition of thiocyanate salts. The reaction conditions typically include:
Solvent: Acetonitrile or ethanol
Temperature: Room temperature to reflux
Base: Sodium hydroxide or potassium carbonate
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
1-(Prop-2-en-1-yl)pyridin-1-ium thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridinium derivatives.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, alkoxides
Major products formed from these reactions include N-oxide derivatives, reduced pyridinium derivatives, and substituted pyridinium salts.
科学研究应用
1-(Prop-2-en-1-yl)pyridin-1-ium thiocyanate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various pyridinium derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as ionic liquids and catalysts.
作用机制
The mechanism of action of 1-(Prop-2-en-1-yl)pyridin-1-ium thiocyanate involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. The thiocyanate group may also play a role in the compound’s reactivity and binding affinity. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action.
相似化合物的比较
1-(Prop-2-en-1-yl)pyridin-1-ium thiocyanate can be compared with other similar compounds, such as:
1-(Prop-2-en-1-yl)pyridin-1-ium bromide: Similar structure but with a bromide anion instead of thiocyanate.
1-(Prop-2-en-1-yl)pyridin-1-ium chloride: Similar structure but with a chloride anion.
1-(Prop-2-en-1-yl)pyridin-1-ium iodide: Similar structure but with an iodide anion.
The uniqueness of this compound lies in its thiocyanate anion, which imparts distinct chemical and biological properties compared to its halide counterparts.
属性
CAS 编号 |
22320-78-1 |
|---|---|
分子式 |
C9H10N2S |
分子量 |
178.26 g/mol |
IUPAC 名称 |
1-prop-2-enylpyridin-1-ium;thiocyanate |
InChI |
InChI=1S/C8H10N.CHNS/c1-2-6-9-7-4-3-5-8-9;2-1-3/h2-5,7-8H,1,6H2;3H/q+1;/p-1 |
InChI 键 |
SAVVFLKFBNSXMP-UHFFFAOYSA-M |
规范 SMILES |
C=CC[N+]1=CC=CC=C1.C(#N)[S-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



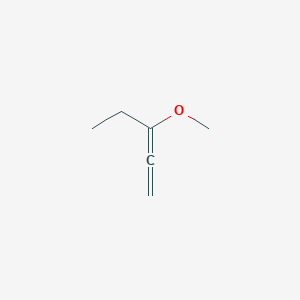
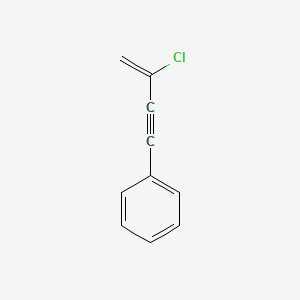
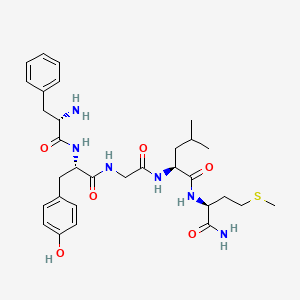
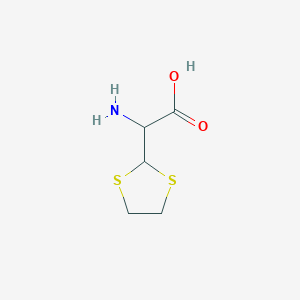
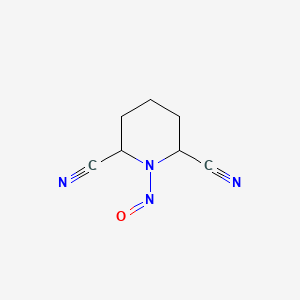
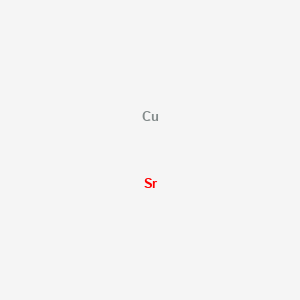
![Cyclohexanol, 1-[chloro(phenylsulfinyl)methyl]-](/img/structure/B14716479.png)

![Ethyl 6-amino-4-[p-sulfamylbenzylamino]-5-nitro-2-pyrimidinecarbamate 2-pyrimidinecarbamate](/img/structure/B14716493.png)
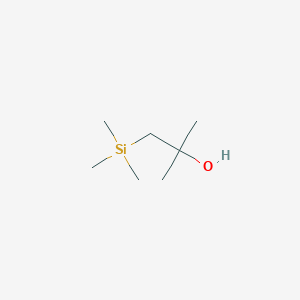

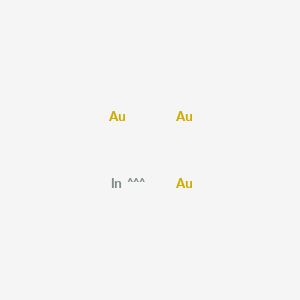
![3,3'-[(4-Methylphenyl)azanediyl]di(propan-1-ol)](/img/structure/B14716523.png)
